molecular formula C16H15NO3S B5157121 ethyl oxo{[2-(phenylthio)phenyl]amino}acetate

ethyl oxo{[2-(phenylthio)phenyl]amino}acetate

Cat. No. B5157121
M. Wt: 301.4 g/mol
InChI Key: KTRARSJRKLYTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl oxo{[2-(phenylthio)phenyl]amino}acetate, commonly known as EOPPA, is a chemical compound that has gained significant attention in the field of scientific research. EOPPA has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology. In

Mechanism of Action

The mechanism of action of EOPPA is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of cysteine residues and the phenylthio group of EOPPA. This covalent bond results in the formation of a fluorescent adduct, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
EOPPA has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. EOPPA has also been shown to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of EOPPA is its high selectivity for cysteine, which makes it a valuable tool for the detection of cysteine in biological samples. However, EOPPA has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment for fluorescence detection.

Future Directions

There are several future directions for the research and development of EOPPA. One direction is the development of new fluorescent probes based on the structure of EOPPA for the detection of other biomolecules. Another direction is the optimization of the synthesis method to improve the yield and purity of EOPPA. Additionally, further studies are needed to fully understand the mechanism of action of EOPPA and its potential applications in the field of medicine and biotechnology.
Conclusion
In conclusion, EOPPA is a promising chemical compound that has gained significant attention in the field of scientific research. EOPPA has been shown to exhibit a wide range of biochemical and physiological effects, making it a potential candidate for various applications in the field of medicine and biotechnology. Further studies are needed to fully understand the mechanism of action of EOPPA and its potential applications in the future.

Synthesis Methods

The synthesis of EOPPA involves the reaction of 2-mercaptobenzoic acid with ethyl chloroacetate, followed by the reaction of the resulting product with 2-nitroaniline. The final product, EOPPA, is obtained by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.

Scientific Research Applications

EOPPA has been extensively studied for its potential applications in the field of medicine and biotechnology. One of the most promising applications of EOPPA is its use as a fluorescent probe for the detection of cysteine in biological samples. EOPPA has also been shown to exhibit antitumor activity, making it a potential candidate for the development of new cancer therapeutics.

properties

IUPAC Name

ethyl 2-oxo-2-(2-phenylsulfanylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-2-20-16(19)15(18)17-13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRARSJRKLYTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate

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